2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Given the specificity of your request and the absence of directly relevant papers, I can offer a general overview of how compounds with similar structural features (e.g., pyrimidine analogs) are utilized in scientific research, focusing on their applications beyond the scope of drug use, dosage, and side effects:
Pyrimidine Analogs in Cancer Research
Pyrimidine analogs are extensively studied for their anticancer properties. These compounds, including fluoropyrimidines like 5-fluorouracil (5-FU), are used to inhibit DNA synthesis in rapidly dividing cancer cells. Research on these compounds focuses on understanding their mechanisms of action, identifying targets within cancer cell metabolism, and improving their therapeutic index while minimizing toxicity. For instance, the study of dihydropyrimidine dehydrogenase (DPD) activity is crucial for predicting 5-FU toxicity and guiding dosage adjustments in cancer therapy to enhance treatment safety and efficacy (Harris, Carpenter, & Diasio, 1991).
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of pyrimidine analogs is vital for optimizing their use in therapy. Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted in the body. Studies aim to identify metabolic pathways and genetic polymorphisms affecting drug metabolism, such as those involving the DPYD gene, which can significantly impact drug tolerance and the risk of severe toxicity. This knowledge helps in personalizing treatment regimens for better efficacy and safety (Morel et al., 2006).
Development of New Therapeutic Agents
Research on pyrimidine analogs also includes the development and characterization of new therapeutic agents targeting specific pathways involved in disease progression. This involves synthesizing new compounds, assessing their biological activity in vitro and in vivo, and conducting early-phase clinical trials to evaluate safety and efficacy. For example, compounds like INCB018424 are investigated for their potential to inhibit specific enzymes or receptors implicated in pathological conditions, including cancer and autoimmune diseases, showcasing the importance of understanding drug-receptor interactions and pharmacodynamics (Shilling et al., 2010).
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-10-16(2)21(17(3)11-15)27-20(30)14-28-19-7-5-9-26-22(19)23(31)29(24(28)32)13-18-6-4-8-25-12-18/h4-12H,13-14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKWWHWAIXNBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.